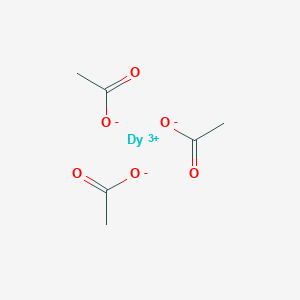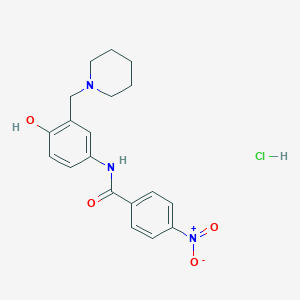
5-Salicylidenehydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Salicylidenehydantoin (SHD) is a chemical compound that belongs to the class of hydantoins. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. SHD has been widely used in scientific research due to its ability to form coordination complexes with various metal ions.
Wirkmechanismus
The mechanism of action of 5-Salicylidenehydantoin is based on its ability to form coordination complexes with metal ions. The formed complexes can interact with biological molecules, such as proteins and nucleic acids, and modify their function. For example, 5-Salicylidenehydantoin-copper complexes have been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
5-Salicylidenehydantoin and its metal complexes have been shown to have various biochemical and physiological effects. For example, 5-Salicylidenehydantoin-copper complexes have been shown to induce oxidative stress in cancer cells, leading to cell death. 5-Salicylidenehydantoin-nickel complexes have been shown to inhibit the growth of bacteria, making them potential antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
5-Salicylidenehydantoin has several advantages for lab experiments, such as its ability to form stable coordination complexes with metal ions, its high purity, and its solubility in organic solvents. However, 5-Salicylidenehydantoin has some limitations, such as its low solubility in water, which can limit its use in biological systems.
Zukünftige Richtungen
There are several future directions for the use of 5-Salicylidenehydantoin in scientific research. One potential application is in the development of new antibacterial agents, as 5-Salicylidenehydantoin-nickel complexes have shown promising results in inhibiting bacterial growth. Another potential application is in the development of new anticancer agents, as 5-Salicylidenehydantoin-copper complexes have shown promising results in inducing oxidative stress in cancer cells. Additionally, the use of 5-Salicylidenehydantoin and its metal complexes in catalysis and electrochemistry is an area of ongoing research.
Synthesemethoden
5-Salicylidenehydantoin can be synthesized by the reaction of salicylaldehyde and hydantoin in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form 5-Salicylidenehydantoin. The purity of the synthesized 5-Salicylidenehydantoin can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-Salicylidenehydantoin has been extensively used in scientific research as a ligand for metal ions. It forms stable coordination complexes with various metal ions, such as copper, nickel, and zinc. These complexes have been used in various applications, such as catalysis, electrochemistry, and bioinorganic chemistry.
Eigenschaften
CAS-Nummer |
90771-20-3 |
|---|---|
Produktname |
5-Salicylidenehydantoin |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5- |
InChI-Schlüssel |
GXPDYJIBYGLMKU-ALCCZGGFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)O |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
Andere CAS-Nummern |
90771-20-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



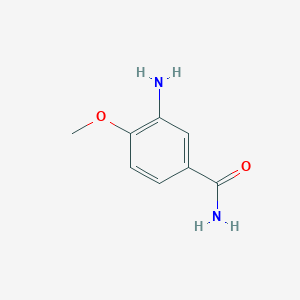
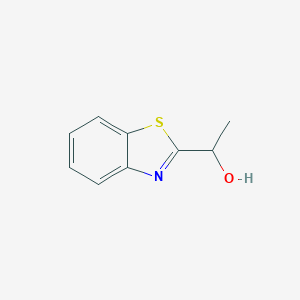
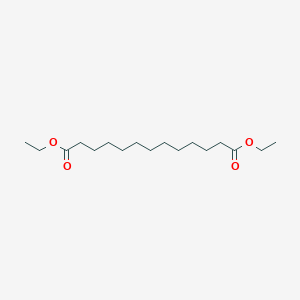
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
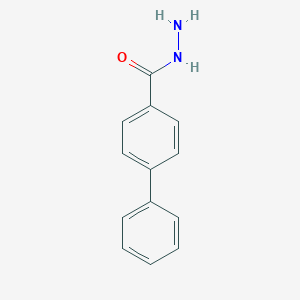
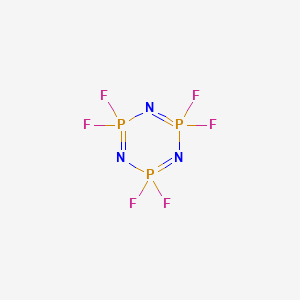
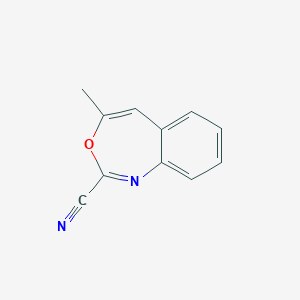
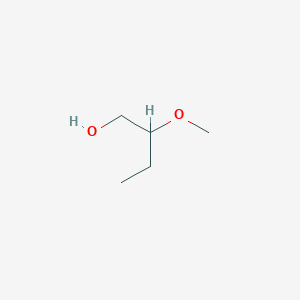
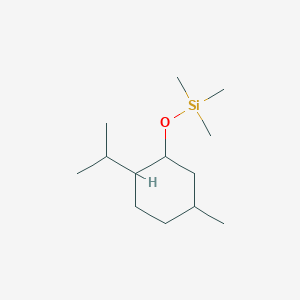
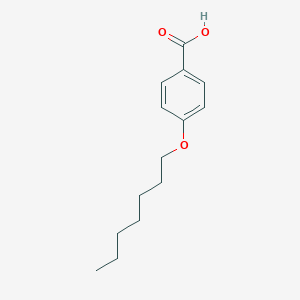
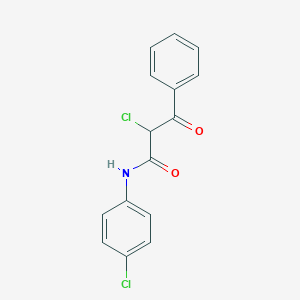
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
